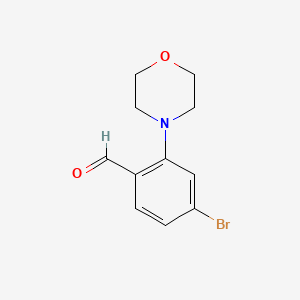

4-Bromo-2-(N-morpholino)-benzaldehyde

描述

4-Bromo-2-(N-morpholino)-benzaldehyde (CAS: 736990-80-0) is a brominated benzaldehyde derivative featuring a morpholino substituent at the 2-position and a bromine atom at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₂BrNO₂, with a molecular weight of 270.12 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and halogen substituent, which enable cross-coupling reactions and functionalization .

属性

IUPAC Name |

4-bromo-2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMBQHROXJDMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651256 | |

| Record name | 4-Bromo-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736990-80-0 | |

| Record name | 4-Bromo-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Metal-Halogen Exchange and Formylation

A common route to 4-bromo-2-substituted benzaldehydes begins with 1,4-dibromo-2-fluorobenzene or related halogenated benzenes. The metal-halogen exchange reaction with isopropyl magnesium chloride (a Grignard reagent) at low temperatures (0 to 5 °C) selectively replaces the fluorine atom with a magnesium intermediate, which is then formylated using a formyl source such as dimethylformamide (DMF) or N-formyl secondary amine to yield 2-fluoro-4-bromobenzaldehyde intermediates.

This method benefits from:

- High regioselectivity due to controlled low-temperature conditions.

- Avoidance of cryogenic conditions.

- Moderate to good yields (around 38-57% overall for related methoxy derivatives).

Crystallization and Purification

Post-formylation, crystallization using alkanes such as heptane, methylcyclohexane, or hexane is employed to isolate the solid intermediate. Subsequent purification steps involve solvent distillation and phase separations to enhance purity.

Introduction of the N-Morpholino Group

The N-morpholino substituent is typically introduced via nucleophilic aromatic substitution (NAR) reactions, where the fluorine or other leaving groups on the benzaldehyde intermediate are replaced by morpholine under controlled conditions.

- The reaction is generally carried out in polar aprotic solvents.

- Carbonates such as potassium carbonate or cesium carbonate serve as bases to facilitate substitution.

- Reaction temperatures are maintained between ambient and 50 °C to optimize yield and minimize side reactions.

This step converts 2-fluoro-4-bromobenzaldehyde to 4-bromo-2-(N-morpholino)-benzaldehyde with moderate to good yields, depending on reaction conditions and purification efficiency.

Alternative Routes and Considerations

While direct preparation of this compound is less frequently documented, related compounds such as 4-bromo-2-methoxybenzaldehyde and 4-bromo-2-hydroxybenzaldehyde have been synthesized using similar methodologies, which can be adapted for morpholino substitution.

Preparation of 4-Bromo-2-hydroxybenzaldehyde

- Reacting m-bromophenol with triethylamine and magnesium chloride forms a complex.

- Paraformaldehyde is added to introduce the formyl group.

- Subsequent purification with ammonia water and hydrochloric acid yields high purity product (~99%).

This mild and efficient method demonstrates the feasibility of introducing functional groups ortho to the bromo substituent under controlled conditions, which could be adapted for morpholino derivatives.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvents/Agents | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Metal-halogen exchange | 1,4-Dibromo-2-fluorobenzene + isopropyl MgCl | 0 to 5 | THF, toluene, methyl tert-butyl ether, alkanes (heptane, hexane) | Moderate to good (38-57%) | Selective, avoids cryogenic conditions |

| Formylation | Formyl source (DMF or N-formyl secondary amine) | 0 to 5 | Same as above | High selectivity | Efficient formylation |

| Crystallization | Heptane, methylcyclohexane, hexane | Ambient | Crystallization agents (alkanes) | Purification step | Solid intermediate isolation |

| Nucleophilic substitution | Morpholine + carbonate base (K2CO3, Cs2CO3) | 25 to 50 | Methanol, methyl tert-butyl ether | Moderate to good | Morpholino group introduction |

| Purification | Distillation, phase separation | Ambient | Water, organic solvents | High purity achievable | Final product isolation |

Research Findings and Industrial Relevance

- The metal-halogen exchange/formylation route is well-documented for producing 4-bromo-2-substituted benzaldehydes with good selectivity and yield, suitable for scale-up in pharmaceutical manufacturing.

- The substitution with morpholine is a standard nucleophilic aromatic substitution, adaptable to various functional groups, allowing for the synthesis of this compound.

- Purification methods involving crystallization and solvent extraction ensure high purity, critical for downstream applications.

- The mild reaction conditions and avoidance of extreme temperatures enhance the practicality and economic viability of these methods.

化学反应分析

Types of Reactions: 4-Bromo-2-(N-morpholino)-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: 4-Bromo-2-morpholinobenzoic acid.

Reduction: 4-Bromo-2-morpholinobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

4-Bromo-2-(N-morpholino)-benzaldehyde serves as a valuable building block in the synthesis of various bioactive compounds. Its structural features contribute to developing pharmaceuticals with potential therapeutic effects.

Case Study: Antitumor Activity

A study highlighted the compound's role in synthesizing novel heterocyclic compounds that exhibited antitumor activity. The presence of both the bromo and morpholino groups enhances interactions with biological targets, suggesting its utility in drug development .

Biological Research

The compound is utilized in biochemical assays to study enzyme interactions and as a probe for biological targets. Its morpholino group allows strong binding to nucleic acids, positioning it as a candidate for gene-targeting therapies.

Mechanism of Action:

The compound can act as an inhibitor or activator depending on its interaction with specific enzymes, which is crucial for understanding its biological activity .

Organic Synthesis

In organic synthesis, this compound is employed as an intermediate for constructing complex molecules through various reactions such as:

- Condensation Reactions: Utilizing the aldehyde group to form more complex structures.

- Coupling Reactions: The bromo group facilitates further functionalization, making it suitable for creating diverse chemical entities.

Reactivity Profile:

The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, showcasing its versatility in synthetic applications .

作用机制

The mechanism of action of 4-Bromo-2-(N-morpholino)-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom and morpholine ring contribute to the compound’s overall reactivity and specificity in targeting biological molecules.

相似化合物的比较

Comparison with Structural Isomers and Analogous Compounds

Positional Isomers

Positional isomers of 4-Bromo-2-(N-morpholino)-benzaldehyde differ in the arrangement of substituents on the benzene ring. Key examples include:

*Note: The CAS number for 2-Bromo-4-(N-morpholino)-benzaldehyde is inferred from a related safety datasheet .

Key Differences in Reactivity :

- Electronic Effects: The morpholino group (electron-donating) and bromine (electron-withdrawing) create distinct electronic environments. For example, in this compound, the para-bromo group may enhance electrophilic substitution reactivity at the ortho and para positions relative to the aldehyde .

Functional Group Analogues

3-Fluoro-2-(N-morpholino)-benzaldehyde (CAS: 736991-35-8)

- Structure : Fluorine replaces bromine at the 3-position.

- Applications : Widely used in pharmaceuticals and agrochemicals due to fluorine’s electronegativity and metabolic stability .

- Comparison : The smaller fluorine atom reduces steric hindrance compared to bromine, enhancing reactivity in nucleophilic aromatic substitution .

4-Bromo-2-(3-chlorophenoxy)-benzaldehyde (CAS: 1094547-03-1)

- Structure: Chlorophenoxy group replaces morpholino.

- Applications: Used in materials science; the phenoxy group introduces π-π stacking capabilities .

- Comparison: The absence of a morpholino group limits hydrogen-bonding interactions, altering solubility and biological activity .

生物活性

4-Bromo-2-(N-morpholino)-benzaldehyde is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that enhance biological activity. This article explores its biological activities, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.13 g/mol. The compound features a bromine atom on the benzene ring and a morpholino group attached to the aldehyde functional group. These structural components contribute to its solubility and reactivity, making it a valuable candidate for various biological evaluations.

The mechanism of action for this compound involves its ability to interact with specific biological targets. The morpholino group enhances solubility, facilitating its interaction with biomolecules such as nucleic acids, which may lead to gene-targeting therapies. Additionally, the bromine substituent can influence binding affinities and reactivity profiles, potentially enhancing the compound's therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated that compounds with similar structures exhibit significant antibacterial activity. For instance, related compounds showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The reported MIC values for antifungal activity ranged from 16.69 to 222.31 µM, indicating moderate efficacy .

Case Studies and Research Findings

- Synthesis of Novel Compounds : A study demonstrated the utility of this compound in synthesizing novel heterocyclic compounds with potential antitumor activity. These derivatives were evaluated for their biological activities, showcasing the compound's versatility in medicinal chemistry applications.

- Anticonvulsant Activity : Research into structurally similar compounds containing morpholino groups indicated potential anticonvulsant properties, suggesting that this compound may also exhibit similar therapeutic effects.

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives of this compound could inhibit MEK enzymes, which are involved in various signaling pathways related to cancer proliferation. This suggests a potential application in cancer therapy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for preparing 4-Bromo-2-(N-morpholino)-benzaldehyde with high purity?

- Methodological Answer : The synthesis involves sequential functionalization of the benzaldehyde core. Key steps include:

- Bromination : Electrophilic aromatic bromination at the 4-position using Br₂/FeBr₃, requiring strict temperature control (0–5°C) to minimize di-substitution byproducts .

- Morpholino introduction : Nucleophilic aromatic substitution (SNAr) at the 2-position with morpholine, optimized in anhydrous DMF at 80–90°C for 12–16 hours. Protective groups (e.g., acetal protection for the aldehyde) prevent side reactions during this step .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. HRMS and ¹H NMR validate structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. Morpholino protons resonate as a multiplet at δ 3.6–3.8 ppm, while aromatic protons show coupling patterns confirming substitution positions .

- HRMS : Expected [M+H]⁺ peak at m/z 270.0175 (C₁₁H₁₂BrNO₂), with deviations <0.001 Da indicating purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) detect polar impurities; retention times <5 minutes confirm low hydrophilicity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron density mapping : DFT calculations (B3LYP/6-311G(d,p)) show the bromine atom and aldehyde group create electron-deficient regions, favoring nucleophilic attacks at the 4- and 6-positions .

- Solvent effects : COSMO-RS models predict higher Suzuki coupling yields in DMF (dielectric constant = 37) versus THF (7.5) due to enhanced stabilization of Pd intermediates .

- Regioselectivity : Frontier molecular orbital (FMO) analysis reveals LUMO localization (-1.8 eV) near the bromine, directing palladium-catalyzed cross-couplings to the 4-position .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound across assay systems?

- Methodological Answer :

- Buffer compatibility : Use HEPES or MOPS buffers instead of MES, as sulfonic acid groups in MES may chelate metal cofactors in enzymatic assays, artificially reducing activity .

- Solubility normalization : Pre-treat compounds with 10% DMSO/PBS and quantify dissolved fractions via LC-MS to correct for aggregation-driven false negatives .

- Metabolite profiling : Incubate compounds with liver microsomes (1–4 hours) and analyze via LC-MS/MS to identify de-brominated byproducts (e.g., 2-morpholinobenzaldehyde), which may exhibit off-target effects .

Data Contradiction Analysis

Q. Why do reported yields for SNAr reactions of this compound vary between 40–75%?

- Methodological Answer :

- Byproduct formation : Competing elimination pathways (e.g., dehydrohalogenation) occur at temperatures >90°C. Kinetic monitoring via in-situ IR (C-Br stretch at 550 cm⁻¹) identifies incomplete substitutions early .

- Morpholine purity : Commercial morpholine often contains water (≥0.1%), reducing reactivity. Pre-drying with molecular sieves (3Å) increases yields by 15–20% .

- Catalyst choice : Switching from K₂CO₃ to Cs₂CO₃ improves base strength, reducing reaction times from 24 to 8 hours .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9, 37°C) for 24–72 hours. LC-MS analysis detects aldehyde oxidation to carboxylic acid (RT shift from 4.2 to 3.8 minutes) .

- Light sensitivity : UV-Vis spectroscopy (λmax = 280 nm) monitors photodegradation; store samples in amber vials to reduce decomposition by 50% .

- Thermal stability : TGA/DSC reveals decomposition onset at 120°C, guiding storage at ≤-20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。